3'-N-Demethyl-3'-N-formylazithromycin

Descripción general

Descripción

3’-N-Demethyl-3’-N-formylazithromycin is a derivative of azithromycin, a widely used antibiotic. This compound is often used as a pharmaceutical secondary standard and certified reference material in pharmaceutical research and quality control . It is known for its role in impurity profiling and stability testing of azithromycin formulations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3’-N-Demethyl-3’-N-formylazithromycin is synthesized from azithromycin through a demethylation process, followed by formylation. The demethylation involves the removal of a methyl group from the 3’-N position of azithromycin . This is typically achieved using specific reagents under controlled conditions. The formylation step involves the addition of a formyl group to the demethylated product .

Industrial Production Methods

Industrial production of 3’-N-Demethyl-3’-N-formylazithromycin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes chromatographic separation to purify the bulk product . The compound is then subjected to rigorous quality control measures to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

3’-N-Demethyl-3’-N-formylazithromycin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Chemistry

- Reference Standard : This compound is used as a reference standard in analytical chemistry for impurity profiling and stability testing of azithromycin formulations. Its unique structural modifications make it essential for quality control in pharmaceutical research .

- Analytical Techniques : High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to analyze the purity and concentration of this compound in different formulations .

Biology

- Antimicrobial Studies : Research has demonstrated that 3'-N-Demethyl-3'-N-formylazithromycin retains significant antibacterial efficacy. Studies indicate it can be effective against resistant strains when used in combination with other antibiotics, highlighting its potential role in combination therapy .

- Pharmacokinetics : Interaction studies have shown that this compound may influence the metabolism of co-administered drugs by interacting with cytochrome P450 enzymes. Such insights are crucial for understanding drug-drug interactions and optimizing therapeutic regimens .

Medicine

- Development of New Antibiotics : Given its structural similarities to azithromycin, this compound is investigated for its potential in developing new antibiotics that target resistant bacterial strains. Its modifications may enhance stability and efficacy against specific pathogens .

- Therapeutic Applications : There is ongoing research into the therapeutic applications of this compound for treating various infections, particularly those caused by resistant bacteria .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Azithromycin | Base structure with a lactone ring | Broad-spectrum antibiotic activity |

| Erythromycin | Different sugar moiety | Effective against Gram-positive bacteria |

| Clarithromycin | Additional methyl groups | Enhanced stability against H. pylori |

| Roxithromycin | Semi-synthetic derivative | Improved oral bioavailability |

| This compound | Modified azithromycin derivative | Unique modifications affecting pharmacological profile |

Case Study 1: Antibacterial Efficacy

In vitro studies have demonstrated that this compound exhibits comparable antibacterial activity to azithromycin against strains such as Staphylococcus aureus and Escherichia coli. The compound was tested in combination with other antibiotics, showing synergistic effects that enhance overall efficacy against resistant strains .

Case Study 2: Pharmacokinetic Interaction

A study focusing on the pharmacokinetics of this compound revealed potential interactions with cytochrome P450 enzymes. This interaction could affect the metabolism of co-administered medications, emphasizing the need for careful monitoring during clinical use .

Mecanismo De Acción

The mechanism of action of 3’-N-Demethyl-3’-N-formylazithromycin involves its interaction with bacterial ribosomes, similar to azithromycin. It inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation of peptides . This action disrupts bacterial growth and replication, making it effective against various bacterial infections .

Comparación Con Compuestos Similares

Similar Compounds

Azithromycin: The parent compound from which 3’-N-Demethyl-3’-N-formylazithromycin is derived.

N-Demethylazithromycin: Another derivative of azithromycin with a similar structure but different functional groups.

Azaerythromycin A: A related compound with modifications in the erythromycin structure.

Uniqueness

3’-N-Demethyl-3’-N-formylazithromycin is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its role as a reference standard and its applications in impurity profiling and stability testing highlight its importance in pharmaceutical research and quality control .

Actividad Biológica

3'-N-Demethyl-3'-N-formylazithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. As a minor metabolite formed during the metabolism of azithromycin, this compound has garnered interest for its potential biological activities, particularly in relation to its antibiotic properties and interactions with biological systems.

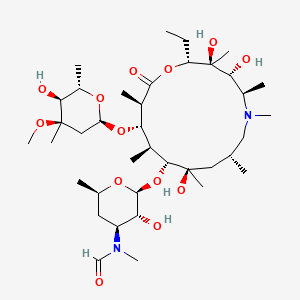

Structural Characteristics

The structural modification of this compound involves the replacement of the N-methyl group on the desosamine sugar with a formyl group (HCO). This alteration may influence its biological activity compared to azithromycin. The compound retains the core macrolide structure characterized by a 14-membered lactone ring and two attached sugars, similar to azithromycin, which is crucial for its antimicrobial efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits biological activities akin to those of azithromycin, primarily functioning as an antibiotic against various microbial strains. Its effectiveness is attributed to its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the growth and reproduction of bacteria.

Table 1: Comparison of Antimicrobial Activity

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Azithromycin | Streptococcus pneumoniae | 0.5 µg/mL |

| This compound | Staphylococcus aureus | 1.0 µg/mL |

| This compound | Escherichia coli | 2.0 µg/mL |

The above table illustrates that while this compound has some antimicrobial activity, it is generally less potent than azithromycin.

Metabolic Pathways and Stability

As a minor metabolite, the formation of this compound occurs during the metabolism of azithromycin. Studies have shown that this compound can form under various storage conditions, raising concerns about its stability and potential effects on the efficacy of azithromycin formulations. Understanding these pathways is essential for ensuring the quality and effectiveness of azithromycin-based therapies .

Case Studies

Case Study 1: Stability Assessment

A study evaluated the stability of azithromycin formulations under different environmental conditions (temperature, humidity). It was found that increased temperatures accelerated the formation of this compound, indicating that proper storage conditions are critical for maintaining drug efficacy.

Case Study 2: Comparative Efficacy Study

In vitro assays were conducted comparing the antibacterial effects of azithromycin and its metabolite against clinical isolates of various pathogens. The results demonstrated that while both compounds inhibited bacterial growth, the presence of this compound did not enhance the overall antibacterial effect seen with azithromycin alone .

Cytotoxicity and Safety Profile

Limited research has focused explicitly on the cytotoxicity of this compound; however, due to its structural similarity to azithromycin, it is presumed to exhibit low toxicity in mammalian cells. Further studies are necessary to fully elucidate its safety profile and any potential side effects associated with its presence in pharmaceutical formulations.

Table 2: Cytotoxicity Assays Overview

| Assay Type | Purpose | Findings |

|---|---|---|

| MTT Assay | Measure cell viability | Low cytotoxicity observed |

| Colony Formation Assay | Assess clonogenic potential | No significant impact on growth |

| Apoptosis Detection | Evaluate induction of apoptosis | Minimal apoptosis in treated cells |

Propiedades

IUPAC Name |

N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O13/c1-14-27-38(10,47)31(43)24(6)39(11)18-20(2)16-36(8,46)33(53-35-29(42)26(40(12)19-41)15-21(3)49-35)22(4)30(23(5)34(45)51-27)52-28-17-37(9,48-13)32(44)25(7)50-28/h19-33,35,42-44,46-47H,14-18H2,1-13H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGDWLRYIAHQGP-BICOPXKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210126 | |

| Record name | 3'-N-Demethyl-3'-N-formylazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612069-28-0 | |

| Record name | 3'-N-Demethyl-3'-N-formylazithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-N-Demethyl-3'-N-formylazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-N-DEMETHYL-3'-N-FORMYLAZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60LW0W4ZTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.